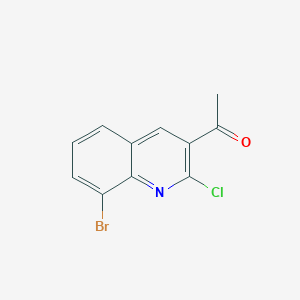

1-(8-Bromo-2-chloroquinolin-3-yl)ethanone

CAS No.:

Cat. No.: VC15896284

Molecular Formula: C11H7BrClNO

Molecular Weight: 284.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrClNO |

|---|---|

| Molecular Weight | 284.53 g/mol |

| IUPAC Name | 1-(8-bromo-2-chloroquinolin-3-yl)ethanone |

| Standard InChI | InChI=1S/C11H7BrClNO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3 |

| Standard InChI Key | HJPUPIIZMFWRKV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)Cl |

Introduction

Structural Characterization and Molecular Identity

Core Framework and Substituent Configuration

The quinoline scaffold in 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone consists of a benzene ring fused to a pyridine ring, with halogen atoms and a ketone group dictating its reactivity. The bromine atom occupies position 8, while chlorine is at position 2, creating steric and electronic effects that influence intermolecular interactions . The acetyl group at position 3 introduces a reactive carbonyl moiety, enabling participation in condensation and nucleophilic addition reactions .

X-ray crystallographic studies of analogous compounds, such as 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, reveal planar quinoline systems with slight torsional deviations in substituents. For example, ketone-methyl groups exhibit torsion angles ranging from to , directing the carbonyl oxygen toward adjacent substituents . These structural nuances suggest that 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone likely adopts a similar conformation, stabilized by intramolecular C–H⋯O and π–π stacking interactions .

Spectroscopic Signatures

Infrared (IR) spectroscopy of related quinoline ketones shows characteristic absorption bands:

Nuclear magnetic resonance (NMR) data for the title compound remain unreported, but analogs exhibit distinct proton environments. For instance, the acetyl methyl group in 1-(2-Bromoquinolin-3-yl)ethanone resonates as a singlet near 2.6 ppm in H NMR, while aromatic protons appear as multiplet signals between 7.4–8.6 ppm .

Synthetic Methodologies

Friedländer Annulation and Halogenation

A common route to quinoline derivatives involves the Friedländer annulation, where 2-aminobenzaldehyde derivatives react with ketones. For 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone, this method could involve:

-

Condensation: Reacting 2-amino-5-bromo-3-chlorobenzaldehyde with acetylacetone in acidic conditions (e.g., HCl) .

-

Cyclization: Heating the intermediate under reflux to form the quinoline core.

-

Purification: Column chromatography using chloroform/hexane (1:1) yields the pure product .

This approach mirrors the synthesis of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, achieving yields >90% after recrystallization .

Alternative Pathways

Claisen-Schmidt Condensation:

-

Reacting 8-bromo-2-chloroquinoline-3-carbaldehyde with methyl ketones in basic media (e.g., KOH/ethanol) .

-

Example: 9-Ethyl-9H-carbazole-3-carbaldehyde condenses with hydroxyacetophenones to form chalcone analogs, a strategy adaptable to quinoline systems .

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct melting point data for 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone is unavailable, structurally similar compounds exhibit high thermal stability:

The bromine and chlorine substituents enhance molecular weight and van der Waals interactions, likely elevating the melting point relative to non-halogenated quinolines.

Solubility and Partitioning

Quinoline derivatives typically show limited water solubility due to aromaticity and halogen content. Predicted logP values (calculated using PubChem data) suggest moderate lipophilicity (3.5), favoring solubility in organic solvents like chloroform and dimethyl sulfoxide .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient quinoline core directs electrophiles to positions 5 and 7. Bromine at position 8 exerts a deactivating meta-directing effect, while chlorine at position 2 further modulates reactivity .

Nucleophilic Additions

The acetyl group undergoes typical ketone reactions:

-

Grignard Reactions: Formation of tertiary alcohols.

For example, 3-(9-Ethyl-9H-carbazol-6-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one forms via base-catalyzed condensation, a reaction applicable to the title compound .

Biological and Industrial Applications

Antimicrobial Activity

Chalcone and pyrazoline derivatives of halogenated quinolines exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli . The title compound’s bioactivity remains under investigation, but its structural similarity to these agents suggests potential as an antimicrobial scaffold.

Materials Science

Halogenated quinolines serve as ligands in luminescent metal complexes. The bromine and chlorine atoms in 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone could facilitate coordination to transition metals, enabling applications in organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume